molecular formula C7H7Cl2N3O B3130541 N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide CAS No. 343376-02-3

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide

Cat. No.: B3130541
CAS No.: 343376-02-3
M. Wt: 220.05 g/mol
InChI Key: CWRXFKHDPUSPBU-UHFFFAOYSA-N
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Description

N-(4,5-Dichloro-6-methylpyrimidin-2-yl)acetamide is a pyrimidine derivative functionalized with chlorine and methyl substituents, coupled to an acetamide group. Pyrimidine-based acetamides are widely explored in medicinal and agrochemical research due to their ability to modulate biological targets. The dichloro and methyl substituents likely enhance electrophilicity and lipophilicity, respectively, influencing reactivity and bioavailability.

Properties

IUPAC Name

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c1-3-5(8)6(9)12-7(10-3)11-4(2)13/h1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXFKHDPUSPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4,5-dichloro-6-methylpyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : The compound is utilized as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, oxidation, and condensation reactions, making it a versatile building block in organic chemistry.

2. Biology

  • Enzyme Inhibition Studies : N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, notably inhibiting certain enzymes by binding to their active sites. This mechanism can lead to anti-inflammatory effects and other biological activities .

3. Medicine

  • Anti-inflammatory and Anticancer Properties : Research has shown that this compound exhibits anti-inflammatory effects by suppressing cyclooxygenase (COX) activity. Studies indicate that it may have comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . Additionally, its anticancer potential is being explored through various assays that assess its cytotoxicity against cancer cell lines .

4. Agricultural Chemistry

  • Development of Agrochemicals : The compound's properties are also being studied for applications in agrochemicals, where it could serve as a precursor for developing new herbicides or pesticides due to its biological activity against plant pathogens.

Case Studies

  • Anti-inflammatory Activity Assessment :
    A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX enzymes in vitro, with IC₅₀ values comparable to standard NSAIDs .
  • Cytotoxicity Testing :
    In another investigation focusing on cancer treatment potentials, this compound was tested against various cancer cell lines. The findings suggested that the compound exhibited notable cytotoxic effects, warranting further exploration into its mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Implications for Research and Development

The structural features of this compound position it as a candidate for:

  • Agrochemicals : Chlorinated pyrimidines are common in herbicides and fungicides due to their reactivity with plant enzymes.
  • Pharmaceuticals : Pyrimidine acetamides are explored as kinase inhibitors or antimicrobial agents; the dichloro motif may enhance target binding .

Biological Activity

N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with two chlorine atoms and a methyl group. This structure contributes to its unique biological properties, making it a valuable compound in pharmaceutical research.

The compound functions primarily through the inhibition of specific enzymes by binding to their active sites. This action disrupts various biological processes, leading to notable anti-inflammatory and anticancer effects. The inhibition of cyclooxygenase (COX) enzymes is particularly significant, as it reduces the production of pro-inflammatory mediators like prostaglandins .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

2. Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in the context of ovarian cancer. Studies demonstrate that it induces degradation of transglutaminase 2 (TG2), an enzyme linked to tumor progression and chemotherapy resistance . The compound's ability to modulate TG2 levels suggests a potential role in cancer therapy.

3. Antimicrobial Activity

This compound has also shown antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Studies

  • Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, this compound significantly reduced inflammation compared to control groups. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • Anticancer Study : In vitro experiments on ovarian cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in TG2 levels, correlating with reduced cell viability and increased apoptosis rates .
  • Antimicrobial Study : A series of derivatives were synthesized and evaluated for antimicrobial efficacy. Compounds exhibited low minimum inhibitory concentration (MIC) values against MRSA strains, indicating strong antibacterial potential .

Data Tables

Biological ActivityIC50 ValueReference
COX-2 Inhibition0.04 μmol
TG2 DegradationVaries (dependent on concentration)
Antimicrobial Activity (S. aureus)3.12 μg/mL

Q & A

Q. What are the standard synthetic routes for N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted pyrimidine precursors with acetamide derivatives under controlled conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like premature chlorination or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve selectivity .
  • Reaction time : Extended durations (>12 hours) may improve conversion but risk byproduct formation . Purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for achieving >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of chlorine and methyl groups (e.g., δ ~2.19 ppm for CH3_3 in pyrimidine ).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 344.21 ).
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, N, S percentages within ±0.3% of theoretical values ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* level) model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., acetamide carbonyl as electron-deficient ).
  • HOMO-LUMO gaps : Correlate with stability; narrower gaps (~4 eV) suggest higher reactivity . Validation involves comparing computed IR spectra or dipole moments with experimental data .

Q. How to resolve discrepancies between experimental and computational data?

  • Basis set refinement : Upgrade from 6-31G* to def2-TZVP for better accuracy in bond-length predictions .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to match NMR chemical shifts in DMSO .
  • Cross-verification : Use multiple techniques (e.g., X-ray crystallography for structural validation if available) .

Q. What strategies mitigate impurities during synthesis?

  • Byproduct identification : LC-MS or 1^1H NMR tracking reveals intermediates (e.g., unreacted chloropyrimidine at δ ~8.2 ppm ).
  • Optimized quenching : Gradual addition of ice-water precipitates the product while minimizing hydrolysis .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates stereoisomers .

Q. How to investigate reaction mechanisms involving this compound?

  • Kinetic studies : Monitor progress via in situ FTIR (e.g., carbonyl peak decay at ~1700 cm1^{-1} ).
  • Isotopic labeling : 15^{15}N-labeled acetamide traces nucleophilic substitution pathways .
  • Computational transition-state analysis : Identify rate-determining steps (e.g., Cl–N bond cleavage barriers ).

Designing stability studies under varying conditions

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) .
  • HPLC-MS monitoring : Detect decomposition products (e.g., dechlorinated analogs or hydrolyzed acetamide ).

Q. What molecular docking approaches predict biological activity?

  • Target selection : Prioritize proteins with pyrimidine-binding pockets (e.g., kinases or DNA repair enzymes ).
  • Flexible docking : Use AutoDock Vina with AMBER force fields to account for ligand conformational changes .
  • Validation : Compare docking scores (e.g., ΔG ~-9 kcal/mol) with in vitro IC50_{50} values from enzyme assays .

Q. How to compare this compound with structural analogs for SAR studies?

  • Core modifications : Replace Cl with F or Br to assess halogen effects on binding affinity .
  • Methyl group removal : Evaluate impact on lipophilicity (logP) via shake-flask experiments .
  • Bioisosteric substitution : Swap acetamide with sulfonamide to probe hydrogen-bonding requirements .

Validating bioactivity data across different assays

  • Dose-response consistency : Ensure EC50_{50} values align between cell-based (e.g., MTT) and enzymatic assays .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .
  • Metabolic stability : Use liver microsomes to correlate in vitro activity with pharmacokinetic profiles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide
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N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide

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